rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid
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Overview
Description
Rel-2-((1R,2S,4R)-bicyclo[221]hept-5-en-2-yl)acetic acid is a compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is carried out between cyclopentadiene and maleic anhydride to form the bicyclic structure. The resulting adduct is then subjected to hydrolysis and decarboxylation to yield the desired acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Functionalized derivatives with different substituents
Scientific Research Applications
Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and overall structure. The pathways involved may include modulation of signal transduction processes and alteration of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)propanoic acid
- 2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)butanoic acid
Uniqueness
Rel-2-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct reactivity and potential applications compared to its similar compounds. The presence of the bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)/t6-,7+,8-/m0/s1 |
InChI Key |
HRVGJQMCNYJEHM-RNJXMRFFSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C2)CC(=O)O |
Canonical SMILES |
C1C2CC(C1C=C2)CC(=O)O |
Origin of Product |
United States |
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